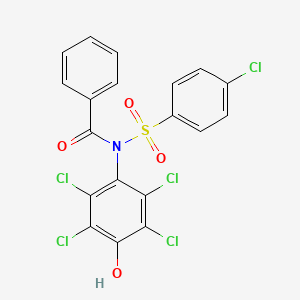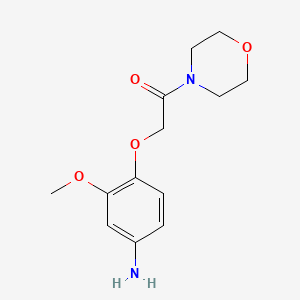
2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone, also known as 4-AM-2-MOP, is an organic compound and a derivative of morpholine. It is a colorless, crystalline solid that is soluble in water. 4-AM-2-MOP has a wide range of applications in the fields of scientific research, particularly in the areas of biochemistry and pharmacology.
Mecanismo De Acción
2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone has been shown to act as an enzyme inhibitor, blocking the action of certain enzymes. It has been demonstrated to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of the enzyme can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone has been demonstrated to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of the neurotransmitter acetylcholine, which can lead to improved learning and memory. In addition, it has been demonstrated to increase the production of dopamine, a neurotransmitter associated with reward and motivation. It has also been shown to reduce levels of the stress hormone cortisol and to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone in laboratory experiments has a number of advantages and limitations. One of the main advantages is its low cost and availability. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. The main limitation is that it can be toxic in high concentrations, so it must be used with caution.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone in scientific research. One potential direction is in the development of new drugs and therapies. For example, it could be used as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it could be used to develop new compounds for use in drug delivery systems and as a potential treatment for cancer. Another potential direction is to use 2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone as a tool for studying the biochemical and physiological effects of various compounds. Finally, it could be used as a tool for studying the effects of various environmental factors on the body.
Métodos De Síntesis
The synthesis of 2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone is relatively straightforward. It can be produced through the reaction of 4-amino-2-methoxyphenol and morpholine in an aqueous solution. The reaction is typically carried out in a 1:1 molar ratio of the two reactants and can be catalyzed by either an acid or a base. The product is then precipitated from the reaction mixture and can be collected by filtration.
Aplicaciones Científicas De Investigación
2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone has been widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a reagent in the synthesis of various compounds, such as peptides, lipids, and nucleotides. In addition, it has been used as a ligand in the preparation of metal complexes and as a catalyst in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
2-(4-amino-2-methoxyphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-17-12-8-10(14)2-3-11(12)19-9-13(16)15-4-6-18-7-5-15/h2-3,8H,4-7,9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOFNIROANASJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCC(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)
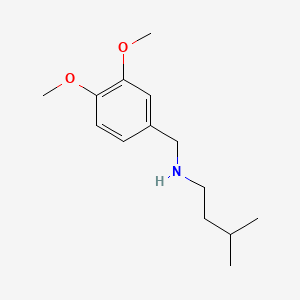
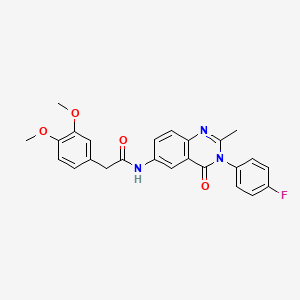

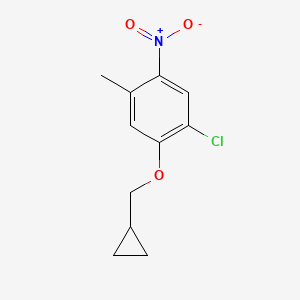

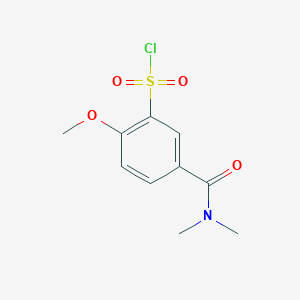

![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)
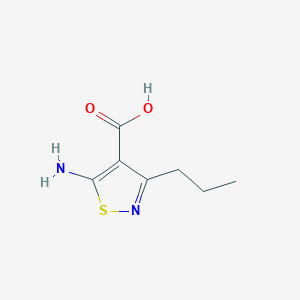

![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)
